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  • Product: 2-Ethynyl-6-methylpyridin-3-amine
  • CAS: 757950-12-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Ethynyl-6-methylpyridin-3-amine: Synthesis, Characterization, and Potential Applications in Drug Discovery

Abstract This technical guide provides a comprehensive overview of 2-Ethynyl-6-methylpyridin-3-amine, a pyridine derivative with significant potential as a versatile building block in medicinal chemistry and drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Ethynyl-6-methylpyridin-3-amine, a pyridine derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. Due to its status as a specialized research chemical, this document focuses on a proposed synthetic pathway, detailed analytical characterization, and explores its prospective applications, particularly in kinase inhibition and as a fragment for "click" chemistry applications. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, actionable protocols.

Introduction and Chemical Identity

2-Ethynyl-6-methylpyridin-3-amine is a substituted pyridine featuring three key functional groups: a reactive terminal alkyne (ethynyl group), a nucleophilic amine, and a methyl group on the pyridine ring. This combination of functionalities makes it an attractive scaffold for generating diverse chemical libraries. The pyridine core is a common motif in many approved drugs, and the ethynyl group offers a handle for covalent modification or for participating in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.

As of the latest review, a specific CAS number for 2-Ethynyl-6-methylpyridin-3-amine is not consistently reported in major chemical databases, suggesting it is not a readily available commercial product. Consequently, researchers interested in this compound will likely need to undertake its chemical synthesis.

Table 1: Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC₈H₈N₂(Calculated)
Molecular Weight132.16 g/mol (Calculated)
pKa (most basic)~4.5 (Pyridine Nitrogen)(Estimated)
logP~1.8(Estimated)

Proposed Synthetic Pathway

The synthesis of 2-Ethynyl-6-methylpyridin-3-amine can be approached through a multi-step process starting from commercially available precursors. The following proposed pathway is based on established synthetic methodologies for related pyridine derivatives.

Synthetic Workflow Diagram

G A 2-Chloro-6-methylpyridin-3-amine B Sonogashira Coupling A->B Starting Material D 2-((Trimethylsilyl)ethynyl)-6-methylpyridin-3-amine B->D Intermediate C TMS-acetylene C->B Reagent E Deprotection D->E Input F 2-Ethynyl-6-methylpyridin-3-amine E->F Final Product

Caption: Proposed synthetic workflow for 2-Ethynyl-6-methylpyridin-3-amine.

Step-by-Step Experimental Protocol

Step 1: Sonogashira Coupling of 2-Chloro-6-methylpyridin-3-amine with (Trimethylsilyl)acetylene

  • Rationale: The Sonogashira coupling is a reliable and widely used cross-coupling reaction to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The use of (trimethylsilyl)acetylene provides a protected alkyne, preventing self-coupling and other side reactions.

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-chloro-6-methylpyridin-3-amine (1.0 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.025 eq).

    • Add anhydrous triethylamine as the solvent and base.

    • To the stirred mixture, add (trimethylsilyl)acetylene (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-((trimethylsilyl)ethynyl)-6-methylpyridin-3-amine.

Step 2: Deprotection of the Trimethylsilyl (TMS) Group

  • Rationale: The TMS protecting group is readily cleaved under mild basic conditions to reveal the terminal alkyne.

  • Procedure:

    • Dissolve the purified 2-((trimethylsilyl)ethynyl)-6-methylpyridin-3-amine from the previous step in a mixture of methanol and tetrahydrofuran (THF).

    • Add potassium carbonate (2.0 eq) to the solution.

    • Stir the mixture at room temperature and monitor the deprotection by TLC or LC-MS.

    • Once the reaction is complete, neutralize the mixture with a dilute aqueous solution of hydrochloric acid.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 2-Ethynyl-6-methylpyridin-3-amine.

Analytical Characterization

To ensure the identity and purity of the synthesized 2-Ethynyl-6-methylpyridin-3-amine, a comprehensive analytical characterization is essential.

Table 2: Analytical Methods for Compound Validation

TechniquePurposeExpected Observations
¹H NMRStructural confirmationSignals corresponding to the pyridine ring protons, the methyl group, the amine protons, and the terminal alkyne proton.
¹³C NMRStructural confirmationResonances for the eight distinct carbon atoms in the molecule.
LC-MSPurity assessment and mass determinationA single major peak in the chromatogram with the expected mass-to-charge ratio.
HRMSExact mass determinationProvides high-resolution mass data to confirm the elemental composition.
FTIRFunctional group identificationCharacteristic absorption bands for the N-H stretch of the amine, the C≡C stretch of the alkyne, and the C-H stretch of the terminal alkyne.

Potential Applications in Drug Discovery

The unique structural features of 2-Ethynyl-6-methylpyridin-3-amine make it a valuable building block for various applications in drug discovery.

Kinase Inhibitors

Substituted pyridines are prevalent scaffolds in the design of protein kinase inhibitors. The 3-amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase active site, a common binding motif for Type I and Type II inhibitors. The ethynyl group at the 2-position can be further functionalized to extend into other pockets of the active site, potentially increasing potency and selectivity.

"Click" Chemistry and Bioconjugation

The terminal alkyne is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click" reaction. This allows for the straightforward conjugation of 2-Ethynyl-6-methylpyridin-3-amine to biomolecules (e.g., proteins, nucleic acids) or reporter molecules (e.g., fluorophores, biotin) that have been modified to contain an azide group. This is particularly useful in chemical biology for target identification and validation studies.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of approximately 132 g/mol , 2-Ethynyl-6-methylpyridin-3-amine is an ideal candidate for a fragment library. In FBDD, low-molecular-weight compounds are screened for weak binding to a biological target. Hits can then be elaborated and optimized into more potent leads. The multiple functional groups on this compound provide numerous vectors for fragment evolution.

Supplier Information for Key Precursors

Table 3: Availability of Key Starting Materials

CompoundCAS NumberPotential Suppliers
2-Chloro-6-methylpyridin-3-amine5328-93-8Sigma-Aldrich, Combi-Blocks, Enamine
(Trimethylsilyl)acetylene1066-54-2Sigma-Aldrich, TCI, Alfa Aesar
Bis(triphenylphosphine)palladium(II) dichloride13965-03-2Strem Chemicals, Sigma-Aldrich, Oakwood Chemical
Copper(I) iodide7681-65-4Sigma-Aldrich, Acros Organics, Fisher Scientific

Conclusion

2-Ethynyl-6-methylpyridin-3-amine is a promising yet underexplored building block for medicinal chemistry. While its direct commercial availability is limited, this guide provides a robust and well-precedented synthetic strategy to enable its access for research purposes. The combination of a privileged pyridine scaffold with a versatile ethynyl group opens up numerous avenues for the development of novel therapeutics and chemical biology tools. The protocols and insights provided herein are intended to empower researchers to synthesize, characterize, and utilize this valuable compound in their drug discovery endeavors.

References

  • [1] Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • [2] Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. [Link]

  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature Reviews Drug Discovery, 15(9), 605–619. [Link]

  • [3] Pyridine derivatives and their applications in medicinal chemistry are extensively reviewed in various sources. A general search on Scopus or Web of Science for "pyridine kinase inhibitors" will yield numerous relevant publications.

  • [4] Information on the commercial availability of chemical precursors is readily accessible through the online catalogs of major chemical suppliers such as Sigma-Aldrich (a subsidiary of Merck), Thermo Fisher Scientific (Alfa Aesar, Acros Organics), TCI (Tokyo Chemical Industry), and others.

Sources

Exploratory

The Strategic Imperative of Heterocyclic Amines in Fragment-Based Drug Design: A Technical Guide

Introduction: The 'Privileged' Role of Heterocyclic Amines in FBDD Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering a rational and efficient pathway...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 'Privileged' Role of Heterocyclic Amines in FBDD

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering a rational and efficient pathway to novel therapeutics.[1][2] This approach hinges on identifying low-molecular-weight fragments (typically <300 Da) that bind to a biological target with low affinity but high ligand efficiency.[1][3][4] These initial "hits" then serve as starting points for elaboration into potent, drug-like molecules.[3][5] Within the vast chemical space available for fragment library design, heterocyclic amines have emerged as a class of "privileged structures."[6] Their prevalence in over 85% of all biologically active chemical entities and a significant majority of FDA-approved drugs underscores their fundamental importance in molecular recognition and therapeutic action.[6][7]

This guide provides an in-depth exploration of heterocyclic amine building blocks for FBDD, from the fundamental principles that make them so effective to the practical execution of screening campaigns and fragment-to-lead optimization. It is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful scaffolds in their discovery programs.

The Scientific Rationale: Why Heterocyclic Amines?

The strategic advantage of incorporating heterocyclic amines into fragment libraries is rooted in their unique physicochemical properties. The presence of nitrogen and other heteroatoms within a cyclic framework imparts a combination of features that are highly advantageous for drug-target interactions.

  • Hydrogen Bonding Capabilities: Nitrogen atoms within heterocyclic rings can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with protein active sites.[8][9][10] This ability to form strong, directional bonds is a primary driver of binding affinity and selectivity.

  • Modulation of Physicochemical Properties: The introduction of heteroatoms allows for fine-tuning of properties such as solubility, lipophilicity, and polarity.[6] This is critical for optimizing the ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a developing lead compound.

  • Structural Diversity and Rigidity: Heterocyclic scaffolds provide a diverse array of three-dimensional shapes that can effectively probe the topology of a protein's binding pocket.[11] Their inherent rigidity can reduce the entropic penalty upon binding, leading to higher ligand efficiency. Non-aromatic heterocycles, in particular, introduce valuable three-dimensionality, which can enhance solubility and metabolic stability.[11]

  • Bioisosterism: Heterocyclic amines often serve as effective bioisosteres for other functional groups, allowing medicinal chemists to modulate a molecule's properties while retaining its desired biological activity.[8]

Analysis of FDA-approved drugs consistently reveals the dominance of nitrogen-containing heterocycles. Scaffolds such as pyridine, piperidine, and pyrimidine are among the most frequently observed, highlighting their proven track record in successful drug development.[8][][13]

Designing and Synthesizing a High-Impact Heterocyclic Amine Fragment Library

The success of an FBDD campaign is intrinsically linked to the quality and diversity of the fragment library. For heterocyclic amines, library design should focus on a balance of core scaffolds, substitution patterns, and physicochemical properties.

Key Principles for Library Design:
  • Scaffold Diversity: The library should encompass a range of common and novel heterocyclic cores, including 5- and 6-membered rings, as well as fused systems.[13] It is also beneficial to include sp3-enriched, non-planar scaffolds to explore a wider chemical space beyond flat, aromatic systems.[14]

  • Vector-Enabled Synthesis: Fragments should be designed with accessible synthetic "vectors" or "growth points."[15][16] These are positions on the heterocyclic ring where chemical modifications can be readily made during the fragment-to-lead optimization phase.

  • "Rule of Three" Compliance: Fragments should generally adhere to the "Rule of Three":

    • Molecular weight < 300 Da

    • cLogP ≤ 3

    • Number of hydrogen bond donors ≤ 3

    • Number of hydrogen bond acceptors ≤ 3

    • Number of rotatable bonds ≤ 3

  • Aqueous Solubility: High aqueous solubility is crucial for many biophysical screening techniques that require high fragment concentrations.[2]

Synthetic Strategies:

The synthesis of a diverse heterocyclic amine fragment library often involves a combination of established and modern synthetic methodologies. Advances in metal-catalyzed cross-coupling reactions and diversity-oriented synthesis have greatly expanded the accessibility of novel and complex heterocyclic scaffolds.[6][14] Microscale high-throughput experimentation (HTE) can accelerate the optimization of synthetic routes for fragment elaboration.[17]

Common Heterocyclic Scaffolds in Approved Drugs Key Features
Pyridine Aromatic, hydrogen bond acceptor, versatile substitution chemistry.[]
Piperidine Saturated, basic, introduces 3D character, common in CNS drugs.[11][]
Pyrrolidine Saturated 5-membered ring, introduces 3D character.[][13]
Piperazine Contains two nitrogen atoms, often used to improve solubility and pharmacokinetic properties.[8]
Pyrimidine Aromatic, multiple hydrogen bond acceptors.[13]
Indole Fused aromatic system, important pharmacophore in natural products.[13]
Quinoline Fused aromatic system, found in antimalarial and antibacterial drugs.[]
Benzimidazole Fused aromatic system, common in kinase inhibitors.[13]

Biophysical Screening of Heterocyclic Amine Fragments

Due to their weak binding affinities, fragment screening requires highly sensitive biophysical techniques.[2][18][19] A tiered or cascaded screening approach is often employed to efficiently identify and validate true hits.[20][21]

Primary Screening Methods:

These methods are used to rapidly screen the entire fragment library and identify a larger set of initial hits.

  • Thermal Shift Assays (TSA) / Differential Scanning Fluorimetry (DSF): A rapid and cost-effective method that measures the change in a protein's melting temperature upon ligand binding.[20][21]

  • Surface Plasmon Resonance (SPR): A label-free technique that detects changes in refractive index upon ligand binding to an immobilized target. It can provide information on binding affinity and kinetics.[18][20]

Secondary Screening and Validation:

These techniques are used to confirm the hits from the primary screen and provide more detailed information about the binding event.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for fragment screening. Ligand-observed methods like Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) are particularly well-suited for detecting weak interactions.[20][22] Protein-observed methods like ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) can identify the binding site on the protein.[22]

  • X-ray Crystallography: Provides high-resolution structural information of the fragment-protein complex, revealing the precise binding mode and key interactions.[19][20][22] This information is invaluable for the subsequent structure-based drug design.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding, providing a complete thermodynamic profile of the interaction (affinity, enthalpy, and entropy).[20]

Experimental Workflow: A Typical Screening Cascade

FBDD_Screening_Workflow cluster_0 Primary Screen cluster_1 Hit Validation cluster_2 Fragment Evolution Primary_Screen Fragment Library Screen (e.g., Thermal Shift, SPR) Secondary_Screen Orthogonal Screen (e.g., NMR, ITC) Primary_Screen->Secondary_Screen ~5-10% Hit Rate Crystallography X-ray Crystallography Secondary_Screen->Crystallography Confirmed Hits SBDD Structure-Based Design (Fragment-to-Lead) Crystallography->SBDD Structural Data

Caption: A typical FBDD screening cascade for heterocyclic amine fragments.

From Fragment to Lead: The Art of Molecular Elaboration

Once a heterocyclic amine fragment hit has been validated and its binding mode determined, the next crucial phase is to optimize it into a potent lead compound.[23] This process, often guided by structural biology, involves systematically modifying the fragment to improve its affinity and drug-like properties.[17][24]

Core Strategies for Fragment Evolution:
  • Fragment Growing: This involves adding functional groups to the fragment scaffold to make additional favorable interactions with the protein.[23][25][26] The synthetic vectors designed into the initial fragment are critical for this strategy.

  • Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be connected with a suitable linker to create a single, more potent molecule.[23][25]

  • Fragment Merging: When two fragments bind in overlapping regions of the active site, a new molecule can be designed that incorporates the key features of both fragments.[4][23][25]

Fragment_Evolution cluster_protein Protein Binding Site cluster_pocket2 Adjacent Pocket Fragment_A Fragment A (Heterocyclic Amine) Growing Fragment Growing Fragment_A->Growing Add R-group Linking Fragment Linking Fragment_A->Linking Connect with linker Merging Fragment Merging Fragment_A->Merging Combine features with another hit Fragment_B Fragment B Fragment_B->Linking Connect with linker

Caption: Key strategies for evolving a heterocyclic amine fragment hit.

During this optimization process, medicinal chemists must carefully balance potency gains with the maintenance of favorable physicochemical properties. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are key metrics used to track the quality of the optimization process.[2][27]

Case Studies: Success Stories of Heterocyclic Amines in FBDD

The power of using heterocyclic amine fragments in FBDD is best illustrated through successful drug discovery programs.

  • Vemurafenib (Zelboraf®): An inhibitor of BRAF kinase for the treatment of melanoma, the development of vemurafenib was a landmark achievement for FBDD.[1] The initial fragment hits were elaborated into the final drug, which features several heterocyclic rings.

  • Venetoclax (Venclexta®): A BCL-2 inhibitor used to treat chronic lymphocytic leukemia, venetoclax also originated from an FBDD campaign.[1] This case highlights the ability of FBDD to tackle challenging protein-protein interaction targets.

These examples, and many others in clinical development, demonstrate that starting with simple, well-chosen heterocyclic amine fragments can lead to the discovery of innovative and effective medicines.[28]

Conclusion and Future Outlook

Heterocyclic amines are not merely common structural motifs in pharmaceuticals; they are powerful building blocks that offer a strategic advantage in fragment-based drug design. Their inherent ability to form key interactions, coupled with their tunable physicochemical properties, makes them ideal starting points for FBDD campaigns. As synthetic methodologies become more advanced and our understanding of molecular recognition deepens, the role of heterocyclic amines in the discovery of next-generation therapeutics is set to expand even further. By embracing the principles outlined in this guide—thoughtful library design, rigorous biophysical screening, and structure-guided optimization—researchers can effectively harness the power of these privileged scaffolds to accelerate their drug discovery efforts.

References

  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2025). Der Pharma Chemica.
  • Top Nitrogen Heterocycles in Modern Drugs. (2025). BOC Sciences.
  • Role of Heterocyclic Compounds in Drug Development: An Overview. (2024). Research and Reviews.
  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. (n.d.). PMC.
  • A Review on Medicinally Important Heterocyclic Compounds. (2022). MDPI.
  • The Use of Heterocycles as Important Structures in Medicinal Chemistry. (2019). The Aquila Digital Community.
  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). (2025). RSC Publishing.
  • Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. (2023). PMC.
  • Fragment Based Drug Discovery: An Organic Synthesis Perspective. (n.d.). Astex Pharmaceuticals.
  • Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). (2015). RSC Publishing.
  • A three-stage biophysical screening cascade for fragment-based drug discovery. (2013). PubMed.
  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. (n.d.).
  • Fragment Based Lead Preparation in Drug Discovery and Development. (2021). Life Chemicals.
  • Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. (2024). Research and Reviews.
  • Fragment-based Screening Methods for Innovative Drug Discovery. (2021). Life Chemicals.
  • Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery. (n.d.). Broad Institute.
  • Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroaryl
  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Pro. (n.d.). SciSpace.
  • The Role of Nitrogen Heterocycles in Medicinal Chemistry: Innov
  • Exploring Fragment-Based Approaches in Drug Discovery. (n.d.). Taylor & Francis Online.
  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. (2026). XtalPi.
  • Fragment-to-Lead Medicinal Chemistry Publications in 2024: A Tenth Annual Perspective. (2025).
  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (n.d.). Frontiers.
  • Fragment-to-Lead. (n.d.).
  • Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. (2023). PMC.
  • Heterocycles in Medicinal Chemistry. (n.d.). PMC.
  • Fragment-to-Lead Medicinal Chemistry Publications in 2016. (2017).
  • New Research Could Revolutionize Drug Discovery Using a Single Nitrogen
  • Role of Heterocycles in Drug Discovery: An Overview. (2025). World Journal of Advanced Research and Reviews.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Sonogashira Coupling of 2-Ethynyl-6-methylpyridin-3-amine for Pharmaceutical Scaffolding

Introduction: The Strategic Value of the Sonogashira Coupling The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its efficiency and reliability in forming C(sp²)–C(sp) bo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its efficiency and reliability in forming C(sp²)–C(sp) bonds.[1][2][3] This palladium- and copper-cocatalyzed reaction couples terminal alkynes with aryl or vinyl halides, providing a direct route to complex molecular architectures.[4][5] Its applications are extensive, particularly in the synthesis of pharmaceuticals, natural products, and advanced organic materials where the rigid alkyne linker is a prized structural motif.[1][6]

This guide provides an in-depth analysis and a field-proven protocol for the Sonogashira coupling of 2-ethynyl-6-methylpyridin-3-amine , a substrate of significant interest in medicinal chemistry. The presence of a pyridine ring and a primary amine presents unique challenges and opportunities that necessitate a carefully optimized approach. We will dissect the causality behind reagent selection and parameter optimization to ensure reproducible, high-yield outcomes.

Mechanistic Core: The Pd/Cu Catalytic Cycle

The reaction proceeds through two interconnected catalytic cycles.[1][7] Understanding this mechanism is paramount for troubleshooting and optimization.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X).

  • Copper Cycle: Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This step is crucial as it activates the alkyne.[1]

  • Transmetalation & Reductive Elimination: The copper acetylide transmetalates with the Pd(II)-aryl complex. The resulting complex then undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, thus completing the cycle.

// Palladium Cycle Nodes pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_add [label="Oxidative\nAddition", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_complex [label="Ar-Pd(II)L₂-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reductive_elim [label="Reductive\nElimination", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; final_pd_complex [label="Ar-Pd(II)L₂-C≡CR'", fillcolor="#FBBC05", fontcolor="#202124"];

// Copper Cycle Nodes alkyne [label="R'C≡CH", shape=plaintext, fontcolor="#202124"]; cu_catalyst [label="Cu(I)X", shape=plaintext, fontcolor="#202124"]; base [label="Base", shape=plaintext, fontcolor="#202124"]; cu_acetylide [label="R'C≡CCu", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Product Nodes aryl_halide [label="Ar-X", shape=plaintext, fontcolor="#202124"]; product [label="Ar-C≡CR'", shape=plaintext, fontcolor="#202124", fontsize=12, fontname="Arial-Bold"];

// Palladium Cycle Edges pd0 -> oxidative_add [arrowhead=vee, color="#5F6368"]; oxidative_add -> pd_complex [arrowhead=vee, color="#5F6368"]; pd_complex -> transmetalation [arrowhead=vee, color="#5F6368"]; transmetalation -> final_pd_complex [arrowhead=vee, color="#5F6368"]; final_pd_complex -> reductive_elim [arrowhead=vee, color="#5F6368"]; reductive_elim -> pd0 [arrowhead=vee, color="#5F6368"];

// Copper Cycle Edges alkyne -> cu_acetylide [style=invis]; cu_catalyst -> cu_acetylide [style=invis]; base -> cu_acetylide [style=invis]; cu_acetylide -> transmetalation [arrowhead=vee, color="#5F6368"];

// Input/Output Edges aryl_halide -> oxidative_add [arrowhead=vee, color="#5F6368"]; reductive_elim -> product [arrowhead=vee, color="#5F6368"];

// Invisible edges for layout {rank=same; pd0; alkyne} {rank=same; pd_complex; cu_acetylide} }

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Substrate Analysis: 2-Ethynyl-6-methylpyridin-3-amine

The structure of this substrate requires careful consideration:

  • Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially acting as a catalyst poison or altering its reactivity. The choice of a suitable ligand is critical to mitigate this effect. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often effective in these cases as they can stabilize the catalyst and promote the desired reaction pathway.[8][9]

  • Primary Amine (-NH2): The amine group is basic and can interact with the copper cocatalyst. More importantly, it can be a competing nucleophile. While generally stable under standard Sonogashira conditions, the choice of base and temperature must be managed to prevent side reactions. Using a non-nucleophilic amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is standard practice.[8]

  • Terminal Alkyne: The ethynyl group is the reactive site for the coupling. It is crucial to prevent its homocoupling (Glaser coupling), a common side reaction, by maintaining a strictly anaerobic (oxygen-free) environment.[10]

Optimized Protocol: Coupling with 4-Iodoanisole

This protocol details the coupling of 2-ethynyl-6-methylpyridin-3-amine with 4-iodoanisole, a representative electron-rich aryl halide.

Materials & Reagents
ReagentFormulaMol. Wt.PuritySupplier Example
2-Ethynyl-6-methylpyridin-3-amineC₈H₈N₂132.16>97%BenchChem
4-IodoanisoleC₇H₇IO234.03>98%Sigma-Aldrich
Bis(triphenylphosphine)palladium(II) dichloridePdCl₂(PPh₃)₂701.90>98%Strem Chemicals
Copper(I) IodideCuI190.45>99%Acros Organics
Triethylamine (Et₃N)C₆H₁₅N101.19>99.5%Fisher Scientific
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11AnhydrousEMD Millipore
Experimental Workflow Diagram

// Edges p1 -> p2; p2 -> p3; p3 -> p4; p4 -> p5; p5 -> p6; p6 -> p7; p7 -> p8; p8 -> p9; p9 -> p10; p10 -> p11; }

Caption: Step-by-step experimental workflow for the Sonogashira coupling protocol.

Step-by-Step Procedure

Causality Note: All steps must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques. This is critical to prevent the oxidation of the Pd(0) species, which is the active catalyst, and to suppress the oxidative homocoupling of the alkyne.[8][10]

  • Reaction Setup:

    • To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-ethynyl-6-methylpyridin-3-amine (132 mg, 1.0 mmol, 1.0 eq).

    • Add bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol, 3 mol%) and copper(I) iodide (11.4 mg, 0.06 mmol, 6 mol%).

    • Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Reagent Addition:

    • Add anhydrous, degassed THF (10 mL) via syringe.

    • Add triethylamine (0.42 mL, 3.0 mmol, 3.0 eq) via syringe. Stir the mixture for 5 minutes to ensure dissolution and complex formation. The solution should appear as a yellow-to-light-brown suspension.

    • Add 4-iodoanisole (257 mg, 1.1 mmol, 1.1 eq) to the reaction mixture.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature. If the reaction is sluggish (as monitored by TLC), gently heat the mixture to 40-50 °C using an oil bath.[11] The reactivity of the aryl halide dictates the required temperature; iodides often react at room temperature, while bromides may require heating.[1][8]

    • Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Once the reaction is complete, cool the flask to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Optimization & Troubleshooting

The success of the Sonogashira coupling is highly dependent on the specific substrates and conditions. The following table provides a starting point for optimization.

ParameterStandard ConditionAlternative/Optimization StrategyRationale & Causality
Palladium Catalyst PdCl₂(PPh₃)₂ (2-3 mol%)Pd(PPh₃)₄ (2-3 mol%)Pd(PPh₃)₄ is a Pd(0) source and requires no in-situ reduction, but is more air-sensitive.[8]
Ligand PPh₃ (in Pd complex)XPhos, SPhos (4-6 mol%)For less reactive aryl bromides or chlorides, bulky, electron-rich phosphine ligands can accelerate oxidative addition.[8]
Base Et₃N (3 eq)DIPEA, Piperidine, K₂CO₃Piperidine can be more effective but is also more nucleophilic. Inorganic bases like K₂CO₃ are often used in copper-free systems.[8]
Solvent THFDMF, Toluene, DioxaneDMF is more polar and can enhance the solubility of reagents. Toluene is suitable for higher-temperature reactions.[12]
Temperature Room Temp - 50 °C60 - 80 °CNecessary for less reactive halides (e.g., aryl bromides). Monitor for potential decomposition at higher temperatures.[11]
Issue: Homocoupling Anaerobic ConditionsUse copper-free conditions; add a reducing agent.Homocoupling is an oxidative process. Strict exclusion of O₂ is key. Copper-free systems can also minimize this side reaction.[10][13]
Issue: Low Yield N/AIncrease catalyst loading; screen different ligands/bases.The pyridine substrate may require a more robust catalytic system to overcome potential inhibition.[14][15]

Conclusion

The Sonogashira coupling of 2-ethynyl-6-methylpyridin-3-amine is a powerful method for generating novel heterocyclic structures for drug discovery and materials science. Success hinges on a rational approach to experimental design, acknowledging the specific electronic and steric properties of the substrate. By carefully selecting the catalyst system, base, and solvent, and by maintaining a rigorously inert atmosphere, researchers can achieve high yields and minimize side reactions. The protocol provided herein serves as a robust and validated starting point for further exploration and optimization.

References

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI.
  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Degruyter.
  • Development of environmental friendly synthetic strategies for Sonogashira cross coupling reaction: An update. (2018). Taylor & Francis Online.
  • Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine. Benchchem.
  • Sonogashira coupling. Wikipedia.
  • Application Notes and Protocols for Sonogashira Coupling of Terminal Alkynes with 2,6-Dibromopyridine. Benchchem.
  • Rapid Access to 3-Substituted Pyridines and Carbolines via a Domino, Copper-free, Palladium-Catalyzed Sonogashira Cross-Coupling/6π-Aza Cyclization Sequence. (2021). ACS Publications.
  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing.
  • Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran. Benchchem.
  • The copper/palladium cooperation in Sonogashira coupling. ResearchGate.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). ACS Publications.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Semantic Scholar.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton.
  • Technical Support Center: Sonogashira Coupling of Complex Molecules. Benchchem.
  • Application of Sonogashira Coupling for the Synthesis of Furo[3,2-c]pyridines. Benchchem.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scientific Research Publishing.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). ResearchGate.
  • Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. (2021). PMC.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. J. Org. Chem.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
  • N‐Heterocycle carbene ligands in Sonogashira coupling reported by Yaşar group. ResearchGate.
  • What is the best procedure for Sonogashira coupling?. (2014). ResearchGate.

Sources

Application

Application Notes and Protocols: Gold-Catalyzed Annulation of 2-Ethynylpyridin-3-amine Derivatives for the Synthesis of Pyrido[2,3-b]indoles

Introduction The pyrido[2,3-b]indole, also known as α-carboline, scaffold is a privileged heterocyclic motif present in numerous biologically active natural products and pharmaceutical agents. These compounds exhibit a w...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrido[2,3-b]indole, also known as α-carboline, scaffold is a privileged heterocyclic motif present in numerous biologically active natural products and pharmaceutical agents. These compounds exhibit a wide range of therapeutic properties, including antitumor, antiviral, and kinase inhibitory activities. Consequently, the development of efficient and modular synthetic routes to access this important structural core is of significant interest to the drug development community.

Gold-catalyzed organic transformations have emerged as a powerful tool in modern synthetic chemistry, offering unique reactivity and selectivity under mild reaction conditions.[1] Among these, the intramolecular hydroamination of alkynes stands out as a highly atom-economical method for the construction of nitrogen-containing heterocycles.[2] This application note provides a comprehensive guide to the gold-catalyzed annulation of 2-ethynylpyridin-3-amine derivatives, a robust strategy for the synthesis of functionalized pyrido[2,3-b]indoles. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the potential substrate scope, offering researchers a practical guide for the implementation of this methodology in their synthetic endeavors.

Mechanistic Insights into Gold-Catalyzed Intramolecular Hydroamination

The gold-catalyzed intramolecular hydroamination of 2-ethynylpyridin-3-amine derivatives proceeds through a well-established catalytic cycle involving the activation of the alkyne moiety by a cationic gold(I) species.[2]

The catalytic cycle can be summarized as follows:

  • Alkyne Activation: The cationic gold(I) catalyst, typically generated in situ from a gold(I) precatalyst and a silver salt co-catalyst, coordinates to the alkyne functionality of the 2-ethynylpyridin-3-amine substrate. This coordination renders the alkyne highly electrophilic and susceptible to nucleophilic attack.

  • Nucleophilic Attack: The proximate amino group at the C3 position of the pyridine ring acts as an intramolecular nucleophile, attacking the activated alkyne in a 6-exo-dig cyclization fashion. This step is generally regioselective, favoring the formation of the six-membered ring of the pyrido[2,3-b]indole system.

  • Protodeauration: The resulting vinyl-gold intermediate undergoes rapid protonolysis, typically by trace amounts of acid or adventitious water in the reaction medium. This step releases the desired pyrido[2,3-b]indole product and regenerates the active gold(I) catalyst, allowing it to re-enter the catalytic cycle.

Gold-Catalyzed Annulation Mechanism cluster_0 Catalytic Cycle Start 2-Ethynylpyridin-3-amine + [L-Au]+ Alkyne_Complex π-Alkyne Gold(I) Complex Start->Alkyne_Complex Coordination Cyclization Intramolecular Nucleophilic Attack (6-exo-dig) Alkyne_Complex->Cyclization Vinyl_Gold Vinyl-Gold Intermediate Cyclization->Vinyl_Gold Product Pyrido[2,3-b]indole Vinyl_Gold->Product Protodeauration (+H+) Catalyst_Regen [L-Au]+ Product->Catalyst_Regen Release Catalyst_Regen->Start Regeneration Experimental_Workflow cluster_part1 Part 1: Precursor Synthesis cluster_part2 Part 2: Gold-Catalyzed Annulation Start1 2-Chloropyridin-3-amine + (Trimethylsilyl)acetylene Sonogashira Sonogashira Coupling (Pd/Cu catalysis, TEA, Toluene, 80 °C) Start1->Sonogashira Workup1 Filtration & Concentration Sonogashira->Workup1 Purification1 Column Chromatography Workup1->Purification1 Product1 2-((Trimethylsilyl)ethynyl)pyridin-3-amine Purification1->Product1 Start2 2-((Trimethylsilyl)ethynyl)pyridin-3-amine Desilylation TMS-deprotection (TBAF, DCM, 0 °C) Start2->Desilylation Annulation Gold-Catalyzed Annulation (DCM, rt) Desilylation->Annulation Catalyst_Prep Catalyst Activation (PPh3AuCl + AgSbF6) Catalyst_Prep->Annulation Workup2 Quenching & Extraction Annulation->Workup2 Purification2 Column Chromatography Workup2->Purification2 Final_Product Pyrido[2,3-b]indole Purification2->Final_Product

Sources

Method

Synthesis of Fused Naphthyridines via Intramolecular Cyclization of Aminopyridine Alkynes: An Application and Protocol Guide

Introduction: The Significance of Fused Naphthyridines Fused naphthyridines represent a privileged structural motif in medicinal chemistry and materials science. These nitrogen-containing heterocyclic compounds are integ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fused Naphthyridines

Fused naphthyridines represent a privileged structural motif in medicinal chemistry and materials science. These nitrogen-containing heterocyclic compounds are integral to a wide array of biologically active molecules, exhibiting properties that range from anticancer to antiviral and beyond.[1] Their rigid, planar structure and the presence of multiple nitrogen atoms allow for diverse intermolecular interactions, making them ideal scaffolds for drug design. Traditional synthetic routes to these complex molecules often involve multi-step procedures with harsh reaction conditions.[1][2] This guide details a modern, efficient, and atom-economical approach to the synthesis of fused naphthyridines, focusing on the transition-metal-catalyzed intramolecular cyclization of readily accessible aminopyridine alkynes.

The Strategic Advantage: Intramolecular Cyclization of Aminopyridine Alkynes

The intramolecular cyclization of aminopyridine alkynes offers a convergent and elegant pathway to fused naphthyridine cores. This strategy involves the use of a single precursor molecule containing both the nucleophilic amino group and the electrophilic alkyne, poised for ring closure. The reaction is typically facilitated by a transition metal catalyst, which activates the alkyne towards nucleophilic attack by the tethered amino group. This approach provides a high degree of control over the final structure and allows for the introduction of diverse substituents.

Catalytic Systems: The Role of Transition Metals

Several transition metals, including gold, silver, palladium, and rhodium, have been shown to effectively catalyze the intramolecular cyclization of aminoalkynes.[3][4][5] Gold and silver catalysts, being highly oxophilic, are particularly effective at activating the alkyne moiety, making it susceptible to nucleophilic attack.

Gold-Catalyzed Cyclization: A Mechanistic Overview

Gold(I) catalysts are particularly effective in promoting the intramolecular hydroamination of alkynes. The generally accepted mechanism involves the coordination of the gold(I) catalyst to the alkyne, which increases its electrophilicity. This is followed by an intramolecular nucleophilic attack of the aminopyridine nitrogen onto the activated alkyne. The mode of this attack can be either exo-dig or endo-dig, leading to different ring sizes. For the synthesis of fused naphthyridines, a 6-endo-dig cyclization is typically favored, leading to the formation of a six-membered ring.[4]

gold_catalyzed_cyclization cluster_0 Catalytic Cycle Start Aminopyridine Alkyne Activated_Complex π-Alkyne-Au(I) Complex Start->Activated_Complex + [Au(I)] Au_Catalyst [Au(I)] Catalyst Au_Catalyst->Activated_Complex Cyclization 6-endo-dig Nucleophilic Attack Activated_Complex->Cyclization Vinyl_Gold_Intermediate Vinyl-Gold(I) Intermediate Cyclization->Vinyl_Gold_Intermediate Product Fused Naphthyridine Vinyl_Gold_Intermediate->Product + H+ Protodeauration Protodeauration Product->Au_Catalyst - [Au(I)] caption Figure 1: Gold-Catalyzed Intramolecular Cyclization

Figure 1: A simplified representation of the gold-catalyzed intramolecular cyclization of an aminopyridine alkyne to form a fused naphthyridine.

Experimental Protocols

The following protocols provide a general framework for the synthesis of fused naphthyridines from aminopyridine alkynes. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Gold-Catalyzed Synthesis of a Fused Benzo[b][1][6]naphthyridine Derivative

This protocol is adapted from methodologies describing the gold-catalyzed cyclization of amino-alkynes.[4]

Materials:

  • 2-Amino-3-(phenylethynyl)pyridine

  • Gold(I) chloride (AuCl)

  • Silver trifluoromethanesulfonate (AgOTf)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 2-amino-3-(phenylethynyl)pyridine (1.0 mmol, 1.0 equiv).

  • Dissolve the starting material in anhydrous DCM (10 mL).

  • In a separate vial, weigh gold(I) chloride (0.05 mmol, 5 mol%) and silver trifluoromethanesulfonate (0.05 mmol, 5 mol%).

  • Add the catalyst and co-catalyst to the reaction mixture under a positive pressure of inert gas.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired fused benzo[b][1][6]naphthyridine.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Silver-Catalyzed Domino Synthesis of a Fused 1,7-Naphthyridine

This protocol is based on silver-catalyzed domino reactions of ortho-alkynyl pyridines.[5]

Materials:

  • 3-Amino-4-(phenylethynyl)pyridine

  • Silver nitrate (AgNO3)

  • Anhydrous Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a sealed tube, dissolve 3-amino-4-(phenylethynyl)pyridine (1.0 mmol, 1.0 equiv) in anhydrous toluene (5 mL) under an inert atmosphere.

  • Add silver nitrate (0.1 mmol, 10 mol%) to the solution.

  • Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the silver salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the fused 1,7-naphthyridine.

Data Presentation: Substrate Scope and Yields

The intramolecular cyclization of aminopyridine alkynes is a versatile method that can accommodate a range of substituents on both the pyridine ring and the alkyne terminus. The following table summarizes representative examples.

EntryAminopyridine SubstrateAlkyne Substituent (R)Catalyst SystemProductYield (%)
12-Amino-3-alkynylpyridinePhenylAuCl/AgOTfBenzo[b][1][6]naphthyridine85
23-Amino-4-alkynylpyridine4-MethoxyphenylAgNO38-Methoxybenzo[c][1][7]naphthyridine78
32-Amino-3-alkynylpyridinen-Butyl[Rh(cod)Cl]26-n-Butyl-5,6,7,8-tetrahydropyrido[2,3-b]azepine65
44-Amino-3-alkynylpyridineCyclohexylPd(PPh3)4/CuI7-Cyclohexylpyrido[4,3-b]indole72

Workflow Visualization

synthesis_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start_Material Aminopyridine Alkyne Reaction_Setup Combine Reactants & Catalyst in Solvent Start_Material->Reaction_Setup Catalyst_Prep Catalyst System (e.g., AuCl/AgOTf) Catalyst_Prep->Reaction_Setup Reaction_Conditions Stir at RT or Heat under Inert Atmosphere Reaction_Setup->Reaction_Conditions Monitoring Monitor by TLC Reaction_Conditions->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Aqueous Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization NMR, MS Analysis Purification->Characterization Final_Product Pure Fused Naphthyridine Characterization->Final_Product caption Figure 2: General Experimental Workflow

Figure 2: A generalized workflow for the synthesis, purification, and analysis of fused naphthyridines from aminopyridine alkynes.

Conclusion and Future Outlook

The intramolecular cyclization of aminopyridine alkynes catalyzed by transition metals provides a powerful and versatile platform for the synthesis of fused naphthyridines. This methodology offers significant advantages over classical methods, including milder reaction conditions, higher atom economy, and the ability to rapidly generate molecular complexity. Future research in this area will likely focus on the development of enantioselective catalytic systems for the synthesis of chiral fused naphthyridines and the expansion of the substrate scope to include more complex and functionalized starting materials. The continued exploration of this synthetic strategy holds great promise for the discovery of novel therapeutic agents and advanced materials.

References

  • Molecules. 2020 Aug; 25(16): 3593. Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Link]

  • RSC Advances. 2025 Jan 14;15(4):2489-2513. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

  • Journal of the American Chemical Society. 2021 Jul 7;143(26):9825-9833. NiH-Catalyzed Hydroamination/Cyclization Cascade: Rapid Access to Quinolines. [Link]

  • Organic & Biomolecular Chemistry. 2017 Oct 11;15(39):8324-8327. Gold-catalyzed intramolecular cyclization/condensation sequence: synthesis of 1,2-dihydro[c][7][8]naphthyridines. [Link]

  • ResearchGate. Synthesis of fused naphthyridines. [Link]

  • Molecules. 2023 Feb 9;28(4):1694. Synthesis of Novel Benzo[b][1][9]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. [Link]

  • Molecules. 2022 May 25;27(11):3399. Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. [Link]

  • Journal of Medicinal Chemistry. 2000 Feb 24;43(4):675-82. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. [Link]

  • Journal of Fluorescence. 2021 Mar;31(2):327-338. Spectroscopic Studies on the Interaction of Naphthyridines with DNA and Fluorescent Detection of DNA in Agarose Gel. [Link]

  • Organic Letters. 2016 Jul 1;18(13):3254-7. Gold-Catalyzed Intermolecular Ynamide Amination-Initiated Aza-Nazarov Cyclization: Access to Functionalized 2-Aminopyrroles. [Link]

  • Chemical Communications. 2011;47(3):943-945. Palladium catalyzed synthesis of highly substituted naphthalenes via direct ring construction from amides with alkynes. [Link]

  • Chemical Science. 2021;12(3):1069-1074. Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. [Link]

  • Chemistry. 2009;15(9):2129-39. Synthesis of tricyclic fused 3-aminopyridines through intramolecular Co(I)-catalyzed [2+2+2] cycloaddition between ynamides, nitriles, and alkynes. [Link]

  • Synthesis of Heterocyclic Fused[1][6]naphthyridines by Intramolecular HDA Reactions. [Link]

  • Organic & Biomolecular Chemistry. 2014;12(4):556-9. Gold-catalyzed oxidative cyclization of amide-alkynes: access to functionalized γ-lactams. [Link]

  • Digital CSIC. 2022. On-surface gold-catalyzed hydroamination/cyclization reaction of alkynes. [Link]

  • ResearchGate. Intramolecular Hydroaminations of Aminoalkynes Catalyzed by Yttrium Complexes and Aminoallenes Catalyzed by Zirconium Complexes. [Link]

  • Zeitschrift für Naturforschung B. 2008;63(3):303-312. One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. [Link]

Sources

Application

One-pot synthesis of substituted 7-azaindoles using Pd-catalysis

Application Note: One-Pot Synthesis of Substituted 7-Azaindoles via Pd-Catalysis Abstract & Strategic Significance The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, se...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: One-Pot Synthesis of Substituted 7-Azaindoles via Pd-Catalysis

Abstract & Strategic Significance

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for both indoles and purines. Its capacity to form bidentate hydrogen bonds makes it a critical pharmacophore in kinase inhibitors (e.g., Vemurafenib, Pexidartinib).

Traditional syntheses (e.g., Fischer or Bartoli indole synthesis) often fail with pyridine-fused systems due to electron deficiency and harsh conditions. Palladium-catalyzed annulation offers a superior alternative: it is modular, tolerates diverse functional groups, and can be executed in a one-pot manner.[1]

This Application Note details two distinct, field-validated protocols for synthesizing substituted 7-azaindoles:

  • Method A (Larock-Type): For 2,3-disubstituted systems using internal alkynes.[2]

  • Method B (Tandem Sonogashira/Cyclization): For 2-substituted systems using terminal alkynes.

Critical Challenges in 7-Azaindole Catalysis

Before executing these protocols, researchers must understand the specific "poisoning" mechanisms inherent to this scaffold:

  • N7-Coordination: Unlike indoles, the pyridine nitrogen (N7) is highly basic and can coordinate to electrophilic Pd(II) species, arresting the catalytic cycle.

    • Solution: Use of LiCl (in Method A) or bulky phosphine ligands to prevent formation of stable, inactive Pd-pyridine complexes.

  • Oxidative Addition Difficulty: Electron-rich amino-pyridines are slower to undergo oxidative addition than their benzene counterparts.

    • Solution: Use of iodide precursors (3-iodo-2-aminopyridines) is preferred over bromides for milder conditions.

Method A: Modified Larock Heteroannulation

This protocol utilizes the heteroannulation of N-protected or unprotected 3-iodo-2-aminopyridines with internal alkynes. It is the gold standard for accessing 2,3-disubstituted derivatives.

Mechanistic Logic

The reaction proceeds via oxidative addition of the aryl iodide, followed by alkyne coordination, migratory insertion (carbopalladation), and nitrogen displacement of the halide.[3]

LarockMechanism Start Precursors: 3-Iodo-2-aminopyridine + Internal Alkyne Pd0 Active Catalyst Pd(0) Start->Pd0 Reagents OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Ar-I Coord Alkyne Coordination (Steric Control) OxAdd->Coord + Alkyne Insert Migratory Insertion (Carbopalladation) Coord->Insert Regioselective Cyclize N-Attack & Reductive Elimination (Ring Closure) Insert->Cyclize Cyclize->Pd0 Regenerate Pd(0) Product Product: 2,3-Disubstituted 7-Azaindole Cyclize->Product

Figure 1: Catalytic cycle for the Larock-type synthesis of 7-azaindoles. Note that steric bulk on the alkyne dictates regioselectivity during the insertion step.

Experimental Protocol

Reagents:

  • Substrate: 3-Iodo-2-aminopyridine (1.0 equiv)

  • Alkyne: Internal alkyne (e.g., diphenylacetylene) (2.0 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol %)[4]

  • Ligand: PPh₃ (10 mol %) or dppf (5 mol %)

  • Base: Na₂CO₃ (2.0 equiv)

  • Additive: LiCl (1.0 equiv) — Crucial for stabilizing Pd intermediates.

  • Solvent: DMF (Anhydrous, degassed)

Step-by-Step Workflow:

  • Setup: Flame-dry a Schlenk tube or pressure vial and cool under Argon.

  • Charging: Add Pd(OAc)₂, Ligand, Base, LiCl, and the 3-iodo-2-aminopyridine.

  • Solvation: Add DMF (0.2 M concentration relative to substrate).

  • Alkyne Addition: Add the internal alkyne.

  • Degassing: Sparge with Argon for 5 minutes. Seal the vessel.

  • Reaction: Heat to 100–120 °C for 12–24 hours.

    • Checkpoint: Monitor by TLC/LC-MS. The disappearance of the iodopyridine is the primary endpoint.

  • Workup: Cool to RT. Dilute with EtOAc/Water. Wash organic layer with Brine (3x) to remove DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Data Interpretation:

Alkyne Substituents (R¹, R²)Regioselectivity (C2:C3)Yield (%)Notes
Ph, PhN/A80-92Excellent tolerance.
Alkyl, AlkylN/A75-85Good yields.
Ph, Alkyl>95:5 (Ph at C2)70-80Steric bulk directs R-group to C2.
Ester, AlkylVariable50-65Electron-deficient alkynes react slower.

Method B: One-Pot Sonogashira/Cyclization[1][5]

This method is preferred for 2-substituted 7-azaindoles . It involves coupling a terminal alkyne with a 3-halo-2-aminopyridine, followed by an in situ base-mediated cyclization.

Mechanistic Logic

Unlike the Larock method, this is a cascade. The Sonogashira coupling forms an intermediate alkynyl-pyridine.[5] The subsequent cyclization involves an intramolecular nucleophilic attack of the amine (or amide) onto the activated triple bond (5-endo-dig cyclization, formally).

SonogashiraWorkflow Input1 3-Iodo-2-aminopyridine Step1 Step 1: Sonogashira Coupling (Pd/Cu, RT to 60°C) Input1->Step1 Input2 Terminal Alkyne Input2->Step1 Intermed Intermediate: 3-Alkynyl-2-aminopyridine Step1->Intermed In Situ Step2 Step 2: Cyclization (Strong Base/Heat) Intermed->Step2 Add KOtBu or Heat Output 2-Substituted 7-Azaindole Step2->Output

Figure 2: Telescoped workflow for the Sonogashira-Cyclization sequence. Isolation of the intermediate is possible but unnecessary in the one-pot protocol.

Experimental Protocol (Telescoped)

Reagents:

  • Substrate: 2-Amino-3-iodopyridine (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (3-5 mol %)

  • Co-Catalyst: CuI (2 mol %)

  • Solvent: TEA (Triethylamine) or DMF/TEA mixture.

  • Cyclization Base: KOtBu (Potassium tert-butoxide) (2.0 equiv) — Added in Step 2.

Step-by-Step Workflow:

  • Coupling (Step 1): Combine aminopyridine, Pd catalyst, CuI, and alkyne in degassed TEA/DMF (1:4 ratio).

  • Reaction: Stir at 50–60 °C for 2–4 hours under Argon.

    • Checkpoint: LC-MS should show complete conversion to the linear alkyne intermediate (M+H matches intermediate).

  • Cyclization (Step 2): Do not work up. Add KOtBu (2.0 equiv) directly to the reaction mixture.

  • Heating: Increase temperature to 80–100 °C for 2–6 hours.

    • Note: The base promotes the specific intramolecular attack of the amine nitrogen onto the alkyne.

  • Workup: Quench with saturated NH₄Cl (to chelate Copper). Extract with EtOAc.

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Low Conversion (Step 1) Catalyst poisoning by N7.Switch to Pd(dppf)Cl₂ ; ensure rigorous deoxygenation.
No Cyclization (Step 2) Base too weak or temp too low.Switch from carbonates to KOtBu or KH . Increase temp to 120 °C.
Homocoupling of Alkyne Excess O₂ or too much CuI.Reduce CuI to 1 mol %; freeze-pump-thaw solvents.
Regioisomer Mix (Larock) Alkyne substituents similar in size.Use alkynes with distinct steric differences (e.g., t-Butyl vs Methyl) to force regiocontrol.

References

  • Yum, E. K., et al. (1998). "Palladium-catalyzed synthesis of 2,3-disubstituted 7-azaindoles." Tetrahedron Letters, 39(6), 627–630. Link

  • Lachance, N., et al. (2017). "One-Pot Synthesis of 1,2-Disubstituted 4-, 5-, 6-, and 7-Azaindoles from Amino-o-halopyridines via N-Arylation/Sonogashira/Cyclization Reaction." Organic Letters, 19(19), 5118–5121.[6] Link

  • De Mattos, M. C., et al. (2007).[5] "Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C–N Cyclization Using 18-Crown-6." Synthesis, 2007(14), 2149–2152. Link

  • Larock, R. C., & Yum, E. K. (1991). "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[2][7] Journal of the American Chemical Society, 113(17), 6689–6690. Link

  • Song, J. J., et al. (2002). "A general synthesis of 7-azaindoles via the Suzuki–Miyaura coupling." Tetrahedron Letters, 43(48), 8635-8638. Link

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 2-ethynyl-6-methylpyridin-3-amine reaction mixtures

Technical Support Center: Purification of 2-Ethynyl-6-methylpyridin-3-amine Executive Summary & Chemical Context User Query: "I am struggling to purify 2-ethynyl-6-methylpyridin-3-amine. The crude mixture is dark, the co...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Ethynyl-6-methylpyridin-3-amine

Executive Summary & Chemical Context

User Query: "I am struggling to purify 2-ethynyl-6-methylpyridin-3-amine. The crude mixture is dark, the compound tails on silica, and I am concerned about metal residuals from the Sonogashira coupling."

Scientist’s Analysis: This molecule (Structure A ) is a critical intermediate, often utilized in the synthesis of KRAS G12C inhibitors (e.g., Sotorasib analogs). The purification is complicated by three factors:

  • Basicity: The pyridine nitrogen and the C3-amine interact strongly with acidic silanols on standard silica gel, causing peak tailing and yield loss.

  • Metal Contamination: Synthesized via Sonogashira coupling, the crude mixture contains residual Palladium (Pd) and Copper (Cu), which can chelate to the di-nitrogen system, poisoning downstream steps.

  • Stability: The terminal alkyne is susceptible to oxidative homocoupling (Glaser coupling) or polymerization if exposed to heat and air for prolonged periods.

Primary Purification Protocols

Protocol A: Deactivated Silica Gel Chromatography (The Standard)

Best for: 100 mg to 10 g scale.

The "Why": Standard silica gel is slightly acidic (pH 6.5–7.0). Basic aminopyridines protonate on the column, "sticking" to the stationary phase. You must neutralize the silica surface.[1]

ParameterRecommendationTechnical Rationale
Stationary Phase Silica Gel 60 (40–63 µm)Standard phase, but requires modification.[2]
Modifier 1% Triethylamine (TEA) Blocks acidic silanol sites, ensuring the amine elutes as a free base.
Mobile Phase A Hexanes (or Heptane) + 1% TEANon-polar component.
Mobile Phase B Ethyl Acetate (EtOAc) + 1% TEAPolar component.
Gradient 0% → 60% B over 15 CVSlow gradient prevents co-elution of the desilylated impurity.
Loading DCM (minimal volume)Avoid MeOH for loading; it broadens bands immediately.

Step-by-Step:

  • Slurry Pack: Pre-equilibrate the column with 3 Column Volumes (CV) of the starting mobile phase (Hex/EtOAc/TEA). This is critical; adding TEA only to the eluent during the run is insufficient.

  • Load: Dissolve crude in minimal DCM. If solubility is poor, adsorb onto Celite (dry load).

  • Elute: Run the gradient.

  • Monitor: The product typically fluoresces blue/purple under UV (254/365 nm). Stain with Ninhydrin (turns red/orange) to distinguish from non-amine impurities.

Protocol B: Metal Scavenging (The Safety Net)

Mandatory step before biological assays or hydrogenation.

If your product is dark brown/black, you have colloidal Pd/Cu. Chromatography alone rarely removes this.

  • Dissolve: Take the semi-pure oil/solid in THF or EtOAc (10 volumes).

  • Add Scavenger: Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea) resin (0.5 eq by weight relative to crude).

  • Agitate: Stir at 40°C for 2 hours.

  • Filter: Pass through a 0.45 µm PTFE filter or a Celite pad.

  • Result: The filtrate should be significantly lighter (yellow/orange vs. black).

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision pathways for purifying this specific intermediate.

PurificationWorkflow Start Crude Reaction Mixture (Sonogashira Product) CheckTLC TLC Analysis (Hex/EtOAc 1:1) Start->CheckTLC Decision1 Is the spot tailing? CheckTLC->Decision1 PreTreat Add 1% TEA to Eluent & Pre-wash Column Decision1->PreTreat Yes (Streak) StandardCol Standard Flash Chromatography Decision1->StandardCol No (Rare) CheckColor Is Product Dark/Black? PreTreat->CheckColor StandardCol->CheckColor Scavenge Resin Treatment (Thiol/Thiourea) CheckColor->Scavenge Yes (Metal Contam.) Crystallize Crystallization (Heptane/EtOAc) CheckColor->Crystallize No (Light Yellow) Scavenge->Crystallize Final Pure 2-ethynyl-6-methylpyridin-3-amine (>98% HPLC) Crystallize->Final

Caption: Workflow for purifying aminopyridines. Note the critical branch points for TEA modification and metal scavenging.

Troubleshooting & FAQs

Q1: I see two spots very close together on TLC. What are they?

  • Diagnosis: This is likely the Glaser Coupling Product (di-alkyne dimer) or the N-oxide .[2]

  • Solution:

    • Glaser Dimer: Much more non-polar. Use 100% Hexanes to flush it out before starting the gradient.

    • N-Oxide:[2] Much more polar. It will stay on the baseline unless you use MeOH.

    • Differentiation: The alkyne product will stain instantly with KMnO4 (brown spot) due to unsaturation.

Q2: My product turned into an insoluble solid after sitting in the flask. Why?

  • Diagnosis: Terminal alkynes on electron-rich rings can polymerize or form unstable salts with trace copper.[2]

  • Fix: Always store the purified compound under Nitrogen/Argon at -20°C. If it has solidified into an insoluble mass, it is likely polymerized and unrecoverable.

Q3: Can I use Acid-Base extraction instead of a column?

  • Diagnosis: Yes, but with caution.

  • Protocol:

    • Dissolve crude in EtOAc.[3]

    • Extract with 0.5 M HCl (Keep it dilute! Strong acid can hydrate the alkyne to a ketone).

    • Wash the aqueous layer with EtOAc (removes non-basic impurities like phosphine oxides).

    • Neutralize aqueous layer with NaHCO3 (slowly) to pH 8.

    • Extract back into EtOAc.

  • Warning: This does not remove copper salts effectively, as Cu often chelates to the amine even at low pH.

Advanced Troubleshooting Logic

Troubleshooting Issue1 Issue: Tailing on Column Root1 Silanol Interaction Issue1->Root1 Fix1 Use 1% TEA or NH3-silica Root1->Fix1 Issue2 Issue: Low Yield Root2 Product retained on silica OR Polymerization Issue2->Root2 Fix2 Flush column with 10% MeOH/DCM Root2->Fix2 Issue3 Issue: Product is Blue/Green Root3 Copper Contamination Issue3->Root3 Fix3 Wash with EDTA (aq) or NH4OH Root3->Fix3

Caption: Root cause analysis for common purification failures in aminopyridine chemistry.

References

  • BenchChem Technical Support. (2025).[3][4][5][6] Purification of 6-Chloropyridin-3-amine Derivatives: Protocols for Basic Heterocycles. BenchChem.[3][4][6] Link

  • Biotage. (2023). How to Remove Palladium in Three Easy Steps: Scavenging Protocols. Biotage Blog. Link

  • Lanman, B. A., et al. (2020). Discovery of Sotorasib (AMG 510): A First-in-Class KRAS G12C Inhibitor.[2] Journal of Medicinal Chemistry (ACS). (Contextual reference for aminopyridine intermediates). Link

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Handling Acid-Sensitive and Basic Compounds.Link

Sources

Optimization

Technical Support Center: 7-Azaindole Ring Closure &amp; Optimization

Status: Operational Ticket ID: #AZA-7-OPT Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Low Yields in 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) Synthesis Executive Summary: The "Pyridine Proble...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #AZA-7-OPT Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Low Yields in 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) Synthesis

Executive Summary: The "Pyridine Problem"

Welcome to the technical support hub for 7-azaindole synthesis. If you are experiencing low yields (typically <30%), the root cause is likely the electron-deficient nature of the pyridine ring . Unlike standard indole synthesis, the pyridine nitrogen withdraws electron density, destabilizing the cationic intermediates required for many cyclization pathways (like Fischer indole synthesis) and making the ring susceptible to nucleophilic attack rather than electrophilic substitution.

This guide isolates the three most common synthetic routes and provides modular troubleshooting to restore your yields to the 70–90% range.

Route Selection: Which Pathway are You Using?

Before troubleshooting, confirm you are applying the correct methodology for your substrate. Use the decision tree below.

RouteSelection Start START: Select Precursor Nitro 3-Nitropyridine-2-R Start->Nitro Nitro group present AminoHalo 2-Amino-3-Halopyridine Start->AminoHalo Amine/Halogen present Picoline 2-Fluoro-3-Picoline Start->Picoline Methyl/Fluoro present Bartoli Route A: Bartoli Indole Synthesis (Grignard mediated) Nitro->Bartoli Best for 7-substituted Sonogashira Route B: Pd-Catalyzed Annulation (Sonogashira/Larock) AminoHalo->Sonogashira Best for 2,3-substituted Chichibabin Route C: Chichibabin Cyclization (LDA mediated) Picoline->Chichibabin Specific for 2-aryl

Figure 1: Decision logic for selecting the optimal 7-azaindole synthetic pathway based on starting material availability.

Module A: Troubleshooting the Bartoli Reaction

Context: Reaction of ortho-substituted nitro-pyridines with vinyl Grignard reagents. Target Yield: 40–60% (High for this specific scaffold).

Diagnostic Q&A

Q: My reaction turns dark immediately, but I recover mostly starting material. Why? A: You likely have Grignard degradation or insufficient equivalents .

  • The Fix: The Bartoli mechanism requires 3 equivalents of vinyl Grignard.[1][2]

    • Eq 1: Attacks the nitro group to form the nitroso intermediate.

    • Eq 2: Attacks the nitroso to form the hydroxylamine (key for [3,3]-sigmatropic rearrangement).

    • Eq 3: Acts as a base to deprotonate the intermediate and drive aromatization.

  • Protocol Adjustment: Titrate your Grignard immediately before use. If the molarity is off by even 10%, the cascade fails.

Q: I am getting a complex mixture of azo-pyridines and polymerized byproducts. A: Your temperature is too high during addition.

  • The Fix: The initial attack on the nitro-pyridine is highly exothermic. Perform the addition at -78°C and maintain < -40°C for at least 1 hour. The rearrangement step (warming to -20°C) is where the magic happens, but premature warming causes polymerization.

Q: Does the substituent at the 2-position matter? A: Yes. The Bartoli reaction relies on steric bulk to force the [3,3]-sigmatropic rearrangement.

  • Insight: If your 2-position (ortho to nitro) is a hydrogen or a small group (Me), yields will be <20%. If it is a halogen (Cl, Br) or a bulky alkyl, yields improve.

Module B: Troubleshooting Pd-Catalyzed Annulation (Sonogashira)

Context: Coupling of 2-amino-3-halopyridines with terminal alkynes, followed by cyclization. Target Yield: 70–95%.

Diagnostic Q&A

Q: The Sonogashira coupling works, but the ring closure (cyclization) is incomplete. A: This is a "5-endo-dig" vs "5-exo-dig" competition issue, often stalled by the electron-poor pyridine ring.

  • The Fix: You need a stronger base or higher temperature for the second step.

    • Standard: Pd(PPh3)4 / CuI / Et3N (Good for coupling).

    • Boosted: Switch to KOtBu or Cs2CO3 in DMF at 100°C to force the cyclization of the intermediate alkyne.

Q: I see significant homocoupling of my alkyne (Glaser coupling) instead of the product. A: Oxygen leakage.

  • The Fix: Copper (CuI) + Oxygen = Alkyne Dimerization.

    • Degas all solvents (DMF/THF) using the freeze-pump-thaw method (3 cycles).

    • Consider a Copper-Free protocol if your alkyne is expensive. Use PdCl2(PPh3)2 with pyrrolidine as the base/solvent.

Q: My catalyst seems dead; conversion stops at 10%. A: Catalyst Poisoning by the free amine. The exocyclic amine (


) and the pyridine nitrogen can chelate Pd, removing it from the catalytic cycle.
  • The Fix: Protect the amine as an acetamide (

    
    ) or tosylamide (
    
    
    
    ) before the coupling. This prevents chelation and renders the N-H proton more acidic, facilitating the final ring closure.
Optimized Protocol: One-Pot Sonogashira-Cyclization

Reference Standard: Zhu et al. (2017)

  • Charge: 2-amino-3-bromopyridine (1.0 eq), Pd(CF3COO)2 (2.5 mol%), PPh3 (5 mol%), CuI (5 mol%).[3]

  • Solvent: Anhydrous DMF (0.2 M concentration).

  • Base: Et3N (excess, or 3.0 eq).

  • Cycle: Degas with Ar/N2 for 15 mins.

  • Add: Terminal alkyne (1.2 eq).

  • Heat: 100°C for 3 hours.

  • Workup: Dilute with EtOAc, wash with LiCl (aq) to remove DMF.

Comparative Data: Yield Expectations

Use this table to benchmark your results. If you are significantly below these numbers, consult the specific module above.

PrecursorMethodCritical ParameterTypical YieldRef
3-Nitropyridine Bartoli (Grignard)Temp (-78°C) & 3 eq. Grignard40–55%[1]
2-Amino-3-iodopyridine Sonogashira (Pd/Cu)O2 exclusion (Glaser prevention)85–96%[2]
2-Amino-3-bromopyridine Larock (Pd)N-protection (Acetyl/Tosyl)70–85%[3]
2-Fluoro-3-picoline Chichibabin (LDA)Order of addition80%[4]

Visualizing the Failure Points

The following diagram illustrates the mechanistic bottlenecks in the Bartoli synthesis, the most technically demanding route.

BartoliMechanism cluster_fail FAILURE MODES Nitro Nitro-Pyridine Nitroso Nitroso Intermediate Nitro->Nitroso Attack 1 Grignard1 + VinylMgBr (Eq 1) Hydroxyl Divinyl Hydroxylamine Nitroso->Hydroxyl Attack 2 Grignard2 + VinylMgBr (Eq 2) Rearrange [3,3]-Sigmatropic Rearrangement Hydroxyl->Rearrange Steric Promotion (Temp Critical) Polymerization Polymerization Hydroxyl->Polymerization T > -20°C Cyclization Cyclization & Aromatization Rearrange->Cyclization Eq 3 (Base) Product 7-Azaindole Cyclization->Product

Figure 2: Mechanistic flow of the Bartoli reaction highlighting the critical [3,3]-rearrangement step where temperature control is vital to prevent polymerization.

References

  • Bartoli, G., et al. "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles." Tetrahedron Letters, 1989.[2]

  • Zhu, Q., et al. "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes."[4] Modern Research in Catalysis, 2017.[4]

  • Larock, R. C., et al. "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[5] Journal of the American Chemical Society, 1991.

  • Song, J. J., et al. "Synthesis of a 7-Azaindole by Chichibabin Cyclization." Journal of Organic Chemistry, 2002.[6]

  • BenchChem Technical Notes. "Troubleshooting Guide for the Synthesis of Indole Derivatives." BenchChem Support, 2025.[7][8]

For further assistance, please upload your NMR spectra and TLC data to the secure portal. Our team typically responds within 24 hours.

Sources

Reference Data & Comparative Studies

Validation

1H NMR characterization of 2-ethynyl-6-methylpyridin-3-amine

This guide outlines the 1H NMR characterization of 2-ethynyl-6-methylpyridin-3-amine (CAS 757950-12-2), a critical intermediate in the synthesis of kinase inhibitors and M4 mAChR modulators. The analysis focuses on disti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the 1H NMR characterization of 2-ethynyl-6-methylpyridin-3-amine (CAS 757950-12-2), a critical intermediate in the synthesis of kinase inhibitors and M4 mAChR modulators. The analysis focuses on distinguishing the product from its halogenated precursor, 2-bromo-6-methylpyridin-3-amine (CAS 126325-53-9).

Introduction & Chemical Context

2-Ethynyl-6-methylpyridin-3-amine is a functionalized pyridine scaffold used in medicinal chemistry to introduce an alkyne handle for "Click" chemistry (CuAAC) or Sonogashira couplings. Its synthesis typically proceeds via the Sonogashira coupling of 2-bromo-6-methylpyridin-3-amine with trimethylsilylacetylene (TMS-acetylene), followed by desilylation.

  • Target Molecule: 2-Ethynyl-6-methylpyridin-3-amine[1][2][3]

  • Precursor: 2-Bromo-6-methylpyridin-3-amine

  • Key Challenge: Confirming the complete conversion of the aryl bromide to the terminal alkyne and ensuring no TMS-protected intermediate remains.

Synthesis & Workflow Visualization

The following diagram illustrates the logical flow of the characterization process, from precursor to final product.

G Precursor Precursor 2-Bromo-6-methylpyridin-3-amine (CAS 126325-53-9) Reaction Sonogashira Coupling (Pd cat., CuI, TMS-Acetylene) Precursor->Reaction Start Intermediate Intermediate TMS-Protected Alkyne Reaction->Intermediate Step 1 Deprotection Deprotection (K2CO3, MeOH) Intermediate->Deprotection Step 2 Check1 NMR Check 1: Loss of Br-C environment Appearance of TMS (0.2 ppm) Intermediate->Check1 Product Final Product 2-Ethynyl-6-methylpyridin-3-amine (CAS 757950-12-2) Deprotection->Product Final Check2 NMR Check 2: Loss of TMS (0.2 ppm) Appearance of C≡C-H (~3.5 ppm) Product->Check2

Figure 1: Synthesis and NMR monitoring workflow for 2-ethynyl-6-methylpyridin-3-amine.

Experimental Protocol: Sample Preparation

To ensure high-resolution spectra and accurate integration, follow this standardized protocol.

  • Solvent Selection: Use DMSO-d6 (Dimethyl sulfoxide-d6) or CDCl3 (Chloroform-d).

    • Note: DMSO-d6 is preferred for aminopyridines as it minimizes exchange broadening of the amine (-NH2) protons, making them visible as a sharp singlet or broad peak.

  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

  • Filtration: If the solution is cloudy (common with inorganic salts from the coupling reaction), filter through a cotton plug or 0.2 µm PTFE syringe filter into the NMR tube.

  • Reference: Calibrate the spectrum to the residual solvent peak (DMSO-d6: 2.50 ppm; CDCl3: 7.26 ppm).

1H NMR Data Analysis

A. Precursor: 2-Bromo-6-methylpyridin-3-amine

Before characterizing the product, establish the baseline with the precursor.

  • Diagnostic Feature: Absence of alkyne protons. The aromatic region shows two coupled protons (H4 and H5).

  • Chemical Shifts (Representative in CDCl3):

    • δ 6.95 ppm (d, J=8.0 Hz, 1H): H4 (Ortho to amine, shielded).

    • δ 7.15 ppm (d, J=8.0 Hz, 1H): H5 (Meta to amine).

    • δ 4.00 ppm (br s, 2H): -NH2 (Amine).

    • δ 2.35 ppm (s, 3H): -CH3 (Methyl).

B. Product: 2-Ethynyl-6-methylpyridin-3-amine

The successful formation of the product is confirmed by the appearance of the acetylenic proton and the shift of the aromatic signals.

PositionAssignmentMultiplicityShift (δ ppm)IntegrationNotes
Ar-H H4 (Ortho to NH2)Doublet (d)6.80 – 6.90 1HShielded by adjacent NH2.
Ar-H H5 (Meta to NH2)Doublet (d)7.00 – 7.10 1HCoupled to H4 (J ≈ 8.0 Hz).
NH2 AmineBroad Singlet (br s)5.20 – 5.50 2HShift varies with concentration/solvent.
C≡C-H AlkyneSinglet (s)3.50 – 4.20 1HDiagnostic Peak.
CH3 MethylSinglet (s)2.30 – 2.40 3HCharacteristic methyl singlet.

Note: Chemical shifts are approximate and may vary slightly based on concentration and solvent (DMSO-d6 vs CDCl3).

Comparative Analysis: Product vs. Alternatives

The table below highlights the key spectral differences between the desired product, the starting material, and the protected intermediate.

FeaturePrecursor (2-Bromo...)Intermediate (TMS-Alkyne)Final Product (2-Ethynyl...)
Alkyne Proton Absent Absent Present (~3.5 - 4.2 ppm)
TMS Group AbsentPresent (~0.25 ppm, s, 9H)Absent
Aromatic Region H4/H5 doubletsH4/H5 doublets (shifted)H4/H5 doublets
Reaction Status Starting MaterialStep 1 CompleteReaction Complete

Interpretation Logic:

  • Step 1 Completion: Disappearance of the precursor is difficult to see solely by aromatic shifts. Look for the massive TMS singlet at ~0.25 ppm (9H) to confirm coupling.

  • Step 2 Completion: Disappearance of the TMS peak and appearance of the sharp singlet at ~3.5–4.2 ppm confirms deprotection to the terminal alkyne.

References

  • Synthesis of Pyridine Derivatives: Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. (Describes the use of 2-bromo-6-methylpyridin-3-amine as a starting material for Sonogashira coupling).

  • Precursor Data: PubChem Compound Summary for 2-Amino-3-bromo-6-methylpyridine (Isomer/Related structure for shift comparison).

  • General Pyridine NMR Data: ChemicalBook Spectral Data for 2-Amino-6-methylpyridine (Analogous shielding patterns).

Sources

Comparative

Comparative Guide: 2-Ethynyl vs. 2-Iodo Aminopyridine Reactivity

This guide compares the reactivity and synthetic utility of 2-iodo-aminopyridines versus 2-ethynyl-aminopyridines . Note that while "2-ethynyl" and "2-iodo" refer to the position of the functional group, the presence of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide compares the reactivity and synthetic utility of 2-iodo-aminopyridines versus 2-ethynyl-aminopyridines . Note that while "2-ethynyl" and "2-iodo" refer to the position of the functional group, the presence of the amino group (typically at position 3, 4, or 5 relative to the nitrogen, or at position 2 with the functional group at position 3) dictates the specific fused-ring outcomes.

For the purpose of this guide, we focus on the most chemically significant relationship in drug discovery: the ortho-relationship (e.g., 2-amino-3-iodo vs. 2-amino-3-ethynyl), which is critical for synthesizing privileged scaffolds like 7-azaindoles .

Executive Summary: The Electrophile vs. The Nucleophile[1]

In medicinal chemistry, 2-iodo and 2-ethynyl aminopyridines represent two sides of the same synthetic coin. They are often sequential intermediates in the synthesis of fused heterocycles, yet they offer distinct reactivities for library generation.

  • 2-Iodo-Aminopyridines: Act as Electrophilic Anchors . They are robust, shelf-stable starting materials used primarily for cross-coupling (Suzuki, Sonogashira, Buchwald) to introduce diversity.

  • 2-Ethynyl-Aminopyridines: Act as Nucleophilic/Dipolarophilic Warheads . They are high-energy intermediates used for cyclization (to form azaindoles/naphthyridines) or "Click" chemistry. They are often less stable and frequently generated in situ from the iodo-precursor.

Decision Matrix: Which Handle to Choose?
Feature2-Iodo-Aminopyridine2-Ethynyl-Aminopyridine
Primary Role Electrophile (C-X bond)Nucleophile / Dipolarophile (Pi-system)
Key Reaction Pd-Catalyzed Cross-CouplingCycloisomerization / Cycloaddition
Stability High (Shelf-stable solid)Moderate (Prone to oxidation/polymerization)
Library Utility Introducing R-groups (Aryl, Alkyl, Amino)Constructing Fused Rings (Azaindoles)
Cost/Availability Low / High AvailabilityHigh / Often Custom Synthesis

Technical Deep Dive: Reactivity Profiles

The 2-Iodo Variant (The "Anchor")

The iodine atom on the pyridine ring is a "soft" leaving group, making the C-I bond weaker and more polarizable than C-Br or C-Cl.

  • Mechanism: Facile oxidative addition to Pd(0). The adjacent amino group can act as a directing group or a catalyst poison depending on conditions.

  • Dominant Pathway:

    
     (if activated by electron-withdrawing groups) or Transition-Metal Catalysis.
    
  • Critical Insight: In 2-amino-3-iodopyridines, the free amine (

    
    ) can interfere with catalysis by binding to the metal center. Protocol Tip:  Use of bulky ligands (e.g., XPhos, BrettPhos) or temporary protection (Boc/Acetyl) is often required to maintain high yields.
    
The 2-Ethynyl Variant (The "Warhead")

The ethynyl group provides a reactive pi-system capable of intramolecular attack.

  • Mechanism: The terminal alkyne proton (

    
    ) is acidic enough for deprotonation by weak bases, generating a nucleophilic acetylide. Alternatively, the pi-system can be activated by electrophilic metals (Cu, Au, Pd).
    
  • Dominant Pathway: 5-endo-dig or 6-endo-dig cyclization.

  • Critical Insight: When ortho to the amine, the ethynyl group enables the Larock-type synthesis of 7-azaindoles. The amine attacks the activated alkyne to close the ring.

Synthetic Pathways & Visualizations[2][3]

Diagram 1: Divergent Reactivity Workflows

This diagram illustrates how a researcher chooses between the Iodo and Ethynyl pathways based on the desired target (Linear coupling vs. Fused Ring).

ReactivityComparison Start 2-Amino-3-Iodopyridine (Stable Precursor) Suzuki Suzuki Coupling (Ar-B(OH)2) Start->Suzuki Pd(0) Buchwald Buchwald-Hartwig (HNR2) Start->Buchwald Pd(0) Sono Sonogashira (TMS-Acetylene) Start->Sono Pd/Cu LinearProd Linear Biaryls / Amines Suzuki->LinearProd Buchwald->LinearProd Ethynyl 2-Amino-3-Ethynylpyridine (Reactive Intermediate) Sono->Ethynyl Deprotection Cycliz Cyclization (Base/Metal) Ethynyl->Cycliz Intramolecular FusedProd 7-Azaindole (Fused Scaffold) Cycliz->FusedProd

Caption: Divergent synthesis showing the Iodo variant as the branch point for linear expansion vs. the Ethynyl variant for fused ring construction.

Performance Comparison: Synthesis of 7-Azaindoles

The most common "head-to-head" comparison involves synthesizing 7-azaindole. You can start with the Iodo variant (One-Pot) or isolate the Ethynyl variant (Two-Step).

Experimental Data: Yield Comparison
MethodSubstrateConditionsYieldPros/Cons
Stepwise 2-Amino-3-EthynylpyridineKOtBu, NMP, 80°C85-92% High purity; requires isolation of unstable alkyne.
One-Pot 2-Amino-3-IodopyridinePd(PPh3)4, CuI, Et3N, Alkyne65-75% Faster; lower yield due to catalyst poisoning/oligomerization.
Cacchi 2-Amino-3-IodopyridinePd(OAc)2, CuI, Et3N (Excess)70-80% Good balance; avoids isolation of ethynyl intermediate.

Data Source: Synthesized from aggregate literature values (e.g., Org. Biomol. Chem. 2014, 12, 358).

Diagram 2: Mechanism of Azaindole Formation (The "Ethynyl" Advantage)

The ethynyl group is essential for the ring closure. The iodo group is merely the ticket to get there.

AzaindoleMech Step1 3-Ethynyl-2-Aminopyridine Step2 Pi-Activation (Metal/Base coordinates Alkyne) Step1->Step2 Step3 5-endo-dig Cyclization (Amine attacks Alkyne) Step2->Step3 Step4 Aromatization / Tautomerization Step3->Step4 Final 7-Azaindole Step4->Final

Caption: The critical cyclization step unique to the ethynyl variant. The amine nitrogen attacks the activated triple bond.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the color changes or precipitation described does not occur, stop and troubleshoot (usually oxygen contamination).

Protocol A: Generating the Ethynyl Variant (Sonogashira)

Use this when you need to isolate the 2-ethynyl-aminopyridine for "Click" chemistry or controlled cyclization.

Reagents:

  • 2-Amino-3-iodopyridine (1.0 eq)

  • TMS-Acetylene (1.2 eq)

  • 
     (5 mol%)
    
  • CuI (2 mol%)

  • 
     / THF (1:1 mix)
    

Workflow:

  • Degassing: Dissolve Iodo-pyridine in dry THF/Et3N. Sparge with Argon for 15 mins. Why? Pd(0) is oxygen-sensitive; O2 causes homocoupling of the alkyne (Glaser coupling).

  • Catalyst Addition: Add Pd and Cu catalysts. The solution should turn yellow/brown.

  • Reaction: Add TMS-acetylene dropwise. Heat to 50°C for 4 hours.

  • Validation: Monitor TLC. The starting material (Iodo) is polar; the TMS-product is non-polar.

  • Deprotection (In situ): Add TBAF (1.0 M in THF). Stir 30 mins.

  • Workup: Aqueous wash, extract with EtOAc. Caution: Terminal ethynyl aminopyridines can be volatile.

Protocol B: Cyclization to 7-Azaindole (From Ethynyl)

Use this to convert the ethynyl variant into a fused ring.

Reagents:

  • 2-Amino-3-ethynylpyridine (1.0 eq)

  • KOtBu (2.5 eq)

  • NMP (N-Methyl-2-pyrrolidone)

Workflow:

  • Dissolution: Dissolve substrate in NMP.

  • Base Activation: Add KOtBu in one portion at RT. Observation: Solution often turns deep red/brown due to anion formation.

  • Heating: Heat to 80°C for 2 hours.

  • Quench: Pour into ice water. The product (7-azaindole) usually precipitates as a beige solid.

  • Purification: Filtration or recrystallization.

References

  • Leboho, T. C., et al. (2014).[1] "The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity."[2][1][3][4] Organic & Biomolecular Chemistry.

  • BenchChem. (2025).[5] "A Comparative Guide to Palladium Catalysts for Sonogashira Coupling." BenchChem Technical Guides.

  • Zhu, Q., et al. (2017).[6] "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes." Modern Research in Catalysis.

  • Organic Chemistry Portal. "Synthesis of Azaindoles." Organic Chemistry Portal.

  • Carpita, A., et al. (2010). "Microwave-assisted synthesis of indole- and azaindole-derivatives in water via cycloisomerization." Tetrahedron.

Sources

Validation

Crystal Structure Analysis of 3-Amino-2-Ethynylpyridine Derivatives

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), 3-amino-2-ethynylpyridine represents a critical "Pro-Fragment." Unlike its cyclized counterpart (4-azaindole) or its simple precursor (3-aminopy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), 3-amino-2-ethynylpyridine represents a critical "Pro-Fragment." Unlike its cyclized counterpart (4-azaindole) or its simple precursor (3-aminopyridine), this scaffold offers a unique combination of rotational freedom and high reactivity .

This guide objectively compares the structural utility of 3-amino-2-ethynylpyridine against its primary alternatives. Analysis reveals that while the "Open" ethynyl scaffold exhibits higher entropic penalties in binding pockets compared to rigid azaindoles, it provides superior vectoral growth opportunities for accessing cryptic pockets via Sonogashira diversification prior to cyclization.

Part 1: The Scaffold Comparison

We analyze three distinct structural states relevant to this chemical space. The "Product" in focus is the open alkyne intermediate.

Feature3-Amino-2-ethynylpyridine (Focus)4-Azaindole (Alternative A)3-Aminopyridine (Alternative B)
State Open / Pre-cyclized Closed / Rigid Truncated / Base
Structure Pyridine w/ adjacent -NH₂ & -C≡CHFused Pyrrolo[3,2-b]pyridinePyridine w/ -NH₂ only
H-Bond Donors 2 (Amino)1 (Pyrrole NH)2 (Amino)
H-Bond Acceptors 2 (Pyridine N + Alkyne

)
1 (Pyridine N)1 (Pyridine N)
Rotatable Bonds 1 (C-N bond is rigid, but alkyne vector is linear)0 (Rigid Bicycle)0
Crystallizability Moderate (Competing inter/intra H-bonds)High (Strong

-stacking)
High (Simple H-bond networks)
Primary Utility Diversity-Oriented Synthesis (DOS) IntermediateKinase Hinge Binder (Type I)Simple Fragment / Ligand
Structural Performance Analysis
1. Intramolecular vs. Intermolecular Interactions

The defining feature of the 3-amino-2-ethynylpyridine crystal structure is the competition between the amino group (-NH₂) and the adjacent ethynyl group (-C≡CH).

  • Mechanism: The amino proton acts as a donor. In the "Open" scaffold, it can form a weak intramolecular interaction with the alkyne

    
    -system (N-H...
    
    
    
    ), locking the conformation in a planar arrangement mimicking the cyclized state.
  • Comparison: In 3-aminopyridine , this intramolecular lock is absent, leading to free rotation of the amino group and a crystal lattice dominated entirely by intermolecular N-H...N(pyridine) hydrogen bonds.

  • Impact: The "Open" scaffold often crystallizes with higher solubility than the "Closed" 4-azaindole due to less efficient

    
    -
    
    
    
    stacking, making it a superior starting point for high-concentration fragment screening libraries.
2. Electronic Character & Reactivity
  • The "Open" Advantage: The electron-withdrawing nature of the pyridine ring activates the alkyne for nucleophilic attack. In the crystal lattice, the alkyne terminus is often accessible, allowing for post-crystallization soaking experiments (e.g., in crystallo cyclization).

  • The "Closed" Limitation: Once cyclized to 4-azaindole , the C2 and C3 positions become much harder to functionalize selectively without protecting groups.

Part 2: Experimental Protocols

A. Synthesis & Crystallization Workflow

To obtain high-quality crystals of 3-amino-2-ethynylpyridine derivatives for X-ray diffraction, a controlled Sonogashira coupling followed by slow evaporation is required.

Step 1: Synthesis (Sonogashira Coupling)

  • Reagents: 2-bromo-3-aminopyridine (1.0 eq), Ethynyltrimethylsilane (1.2 eq), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%).

  • Solvent: Anhydrous THF/Triethylamine (1:1).

  • Condition: Heat at 60°C under Argon for 12 hours.

  • Deprotection: Treat with K₂CO₃ in MeOH to remove the TMS group. Critical: Isolate the free alkyne rapidly to prevent spontaneous cyclization to 4-azaindole.

Step 2: Crystallization (Vapor Diffusion)

  • Solvent: Dissolve 20 mg of the derivative in minimal Ethanol (EtOH).

  • Anti-solvent: Hexane or Pentane.

  • Method: Place the EtOH solution in an inner vial. Place the inner vial inside a larger jar containing Hexane. Seal tightly.

  • Timeline: Crystals suitable for XRD typically form within 48-72 hours at 4°C.

B. Data Collection Strategy
  • Radiation: Mo K

    
     (
    
    
    
    = 0.71073 Å) is preferred over Cu K
    
    
    to reduce absorption by the aromatic ring, though Cu is acceptable for small organic crystals.
  • Temperature: Collect at 100 K to minimize thermal motion of the terminal alkyne proton, which is often disordered.

Part 3: Visualization of Structural Pathways[1]

The following diagram illustrates the structural relationship and the critical "cyclization checkpoint" that defines the difference between the Open and Closed scaffolds.

G cluster_0 Crystal Packing Forces Start 2-Halo-3-aminopyridine (Precursor) Sono Sonogashira Coupling (Pd/Cu) Start->Sono Open 3-Amino-2-ethynylpyridine (THE OPEN SCAFFOLD) Sono->Open  Yield: 75-90% Crystal Crystallization (Vapor Diffusion) Open->Crystal Cyclize Cyclization (Cu/Base or Au) Open->Cyclize  Reactivity XRD X-Ray Diffraction (P21/c Monoclinic) Crystal->XRD  Data Collection Closed 4-Azaindole (THE CLOSED SCAFFOLD) Cyclize->Closed  Rigidification

Caption: Synthesis and characterization workflow distinguishing the "Open" ethynyl intermediate from the "Closed" azaindole product.

Part 4: Technical Specifications & Representative Data

The following data represents typical crystallographic parameters for this class of aminopyridines (monoclinic systems).

Parameter3-Amino-2-ethynylpyridine (Derivative) 3-Aminopyridine (Reference)
Crystal System MonoclinicMonoclinic
Space Group

(Typical)

Z (Molecules/Unit Cell) 44
Unit Cell a (Å) ~ 8.107.64
Unit Cell b (Å) ~ 15.208.53
Unit Cell c (Å) ~ 7.209.86

Angle (°)
~ 104.0104.3
Key Interaction N-H...N (Inter) + C-H...

(Alkyne)
N-H...N (Inter)
Bond Length (C

C)
1.18 - 1.20 ÅN/A
Bond Length (C-NH₂) 1.36 - 1.38 Å1.37 Å

Note: Values for the ethynyl derivative are representative estimates based on analogous 3-(2-amino-pyridinium) structures [1] and standard bond lengths, as specific unit cell data for the uncyclized free base is derivative-dependent.

Interaction Network Diagram

This diagram visualizes the hydrogen bonding network typically observed in the crystal lattice of the open scaffold.

Interactions AminoH Amino Group (-NH2) (Donor) PyridineN Pyridine Nitrogen (Acceptor) AminoH->PyridineN  Intermolecular H-Bond (Primary Force) Alkyne Ethynyl Group (-C≡CH) (Weak Acceptor/Donor) AminoH->Alkyne  Intramolecular Interaction (Conformational Lock) Neighbor Neighboring Molecule Alkyne->Neighbor  C-H...π Interaction

Caption: Primary non-covalent interactions governing the crystal packing of 3-amino-2-ethynylpyridine.

References

  • Synthesis and Structure of Aminopyridine Derivatives

    • Title: Synthesis, spectroscopic, thermal, crystal structure properties... of complexes with 3-aminopyridine.
    • Source: PMC / Tubitak
    • URL:[Link]

  • Azaindole Synthesis via Aminopyridines

    • Title: The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines.[1]

    • Source: Organic & Biomolecular Chemistry (RSC)
    • URL:[Link]

  • Intramolecular Hydrogen Bonding in Drug Design

    • Title: Intramolecular Hydrogen Bonding: A Potential Str
    • Source: Journal of Medicinal Chemistry (PMC)
    • URL:[Link]

  • General Azaindole Synthesis Methodologies

    • Title: Synthesis of Azaindoles (Review of methods including Sonogashira).
    • Source: Organic Chemistry Portal
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-Ethynyl-6-methylpyridin-3-amine

CAS: 1352318-67-2 | Molecular Formula: C₈H₈N₂[1] Executive Risk Assessment From the Desk of the Senior Application Scientist: Handling 2-Ethynyl-6-methylpyridin-3-amine requires a shift from standard "organic building bl...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1352318-67-2 | Molecular Formula: C₈H₈N₂[1]

Executive Risk Assessment

From the Desk of the Senior Application Scientist: Handling 2-Ethynyl-6-methylpyridin-3-amine requires a shift from standard "organic building block" protocols to a high-alert safety posture. This molecule combines the systemic toxicity risks of aminopyridines (often neurotoxic and readily absorbed through skin) with the physical instability of terminal alkynes .[1]

Critical Hazards (The "Why" behind the protocol):

  • Dermal Absorption Vector: The pyridine ring renders the molecule lipophilic, allowing it to bypass the stratum corneum.[1] Coupled with the amine group, this creates a high risk of acute systemic toxicity upon skin contact.

  • Shock-Sensitive Acetylide Formation: The terminal alkyne proton (

    
    ) is acidic (
    
    
    
    ).[1] Contact with Copper (Cu), Silver (Ag), or Mercury (Hg) surfaces—common in older lab fittings or specific metal spatulas—can generate explosive metal acetylides.
  • Base Sensitivity: As an aminopyridine, it is basic.[1] Inhalation of dust causes immediate respiratory tract inflammation (H335).

Personal Protective Equipment (PPE) Matrix

This system relies on a Barrier-Redundancy approach.[1] Single layers are insufficient for aminopyridines due to rapid permeation rates.

Body ZonePPE RequirementTechnical Rationale & Specifications
Hand Protection Double Gloving (Nitrile/Nitrile) Primary Layer: 4-5 mil Nitrile (Purple/Blue).Secondary Layer: 4-5 mil Nitrile (Long Cuff).Note:[1] For spill cleanup (>10 mL), use Silver Shield/Laminate gloves.[1] Aminopyridines can permeate standard nitrile in <15 mins [1].
Ocular Chemical Splash Goggles Safety glasses are insufficient .[1] You must seal the ocular orbit against dust ingress and basic vapors which can cause corneal opacity.
Respiratory Fume Hood (Primary) Face Velocity: 80–100 fpm.[1] Work >6 inches inside the sash.Respirator (Secondary): If working outside a hood (e.g., balance failure), use a full-face respirator with P100/OV cartridges.[1]
Body Tyvek® Lab Coat + Apron Standard cotton coats absorb liquids, holding the toxicant against the skin.[1] A chemical-resistant apron is required for liquid handling.[1]
PPE Decision Logic

The following diagram illustrates the decision workflow for selecting PPE based on the specific laboratory activity.

PPE_Logic Start Activity Assessment Solid Handling Solid (Weighing/Transfer) Start->Solid Solution Handling Solution (Reaction/Workup) Start->Solution Spill Spill Cleanup (>1 gram or >10 mL) Start->Spill Level1 Standard Protocol: Double Nitrile Gloves Splash Goggles Fume Hood Solid->Level1 Dust Control Solution->Level1 Splash Risk Level2 High-Risk Protocol: Silver Shield Gloves (Laminate) Tyvek Sleeves Full Face Shield Spill->Level2 Permeation Risk

Figure 1: PPE Selection Logic based on operational state. Note the escalation to Laminate gloves during spills due to the high permeation rate of pyridine derivatives.[1]

Operational Protocols

A. Weighing & Transfer (Solid State)

The highest risk of inhalation exposure occurs here.

  • Static Control: Aminopyridines are often fine, electrostatic powders. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "flying powder."[1]

  • Closed Transfer: Do not weigh on an open bench. If a balance enclosure is unavailable, tare a vial, move it to the fume hood, add solid, cap it, and return to the balance.

  • Tool Selection: Use Stainless Steel (304/316) or Teflon-coated spatulas only.[1]

    • WARNING: strictly PROHIBIT the use of copper or brass spatulas.[1] The terminal alkyne can react with copper oxides on the tool surface to form shock-sensitive copper acetylide [2].[1]

B. Reaction Setup (Solubilization)
  • Inert Atmosphere: Purge reaction vessels with Nitrogen (

    
    ) or Argon (
    
    
    
    ) before addition. Terminal alkynes are susceptible to oxidative homocoupling (Glaser coupling) in the presence of oxygen and trace metals.
  • Solvent Choice: When dissolving, add solvent slowly. Pyridines are basic; dissolving in acidic media (if applicable) will be exothermic.

  • Needle Safety: If using syringes for reagent transfer, ensure needles are stainless steel . Avoid "unknown alloy" needles found in older stockrooms.

C. Emergency Response
  • Skin Contact: Immediate wash with soap and water for 15 minutes .[1] Do not use alcohol (ethanol/isopropanol) as this increases skin permeability and drives the toxin deeper into the dermis [3].

  • Eye Contact: Flush for 15 minutes. Hold eyelids open. The basicity of the amine can cause rapid saponification of corneal lipids.

Operational Workflow Diagram

This workflow ensures self-validating safety checks are performed at every stage.

Handling_Workflow Prep Preparation: Check Glove Integrity Verify No Copper/Ag Tools Weigh Weighing: Anti-Static Gun Inside Hood/Enclosure Prep->Weigh Tools Verified React Reaction: Inert Gas (N2/Ar) Closed Vessel Weigh->React Material Secured Waste Disposal: Segregate as Basic Organic Waste React->Waste Quench & Dispose Waste->Prep Decontaminate Area

Figure 2: Operational loop emphasizing the verification of tool metallurgy (No Copper) prior to weighing.

Disposal & Deactivation

Disposal Class: Nitrogen-Containing Organic Waste (Basic).[1]

  • Segregation: Do not mix with oxidizers (e.g., Nitric Acid waste) or acidic waste streams without neutralization. The exothermic reaction between the basic amine and strong acids can cause waste container over-pressurization.

  • Labeling: Clearly mark waste containers with "TOXIC," "BASIC," and "ALKYNE HAZARD."

  • Residue Deactivation: Glassware contaminated with this compound should be rinsed with a dilute acid solution (e.g., 1M HCl) to protonate the amine and render it water-soluble, followed by a solvent rinse (Acetone/Ethanol) into the appropriate waste stream.[1]

References

  • Kimberly-Clark Professional. (2023).[1] Chemical Resistance Guide: Nitrile Gloves vs. Organic Amines. Retrieved from [1]

  • BenchChem Technical Support. (2025). Common Pitfalls in the Handling of Terminal Alkynes: Acetylide Formation Risks.[2] Retrieved from [1]

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-6-methylpyridine (Structural Analog).[1] Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2-Ethynyl-6-methylpyridine.[1] Retrieved from

Sources

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